molecular formula C11H15ClN2 B2485757 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride CAS No. 2375270-10-1

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride

Cat. No.: B2485757
CAS No.: 2375270-10-1
M. Wt: 210.71
InChI Key: UHUIPYAIRGIGON-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .

Preparation Methods

The synthesis of 2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the preparation of indole derivatives often involves the use of catalysts such as sulfuric acid or microwave irradiation to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amine derivatives .

Scientific Research Applications

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anticancer and antimicrobial properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

2,3,4-Trimethyl-1H-indol-5-amine;hydrochloride can be compared with other similar compounds, such as 2,3-dihydro-1H-indol-5-ylmethylamine and 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2,3,4-trimethyl-1H-indol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10;/h4-5,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUIPYAIRGIGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=C(C=C2)N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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